3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a benzyl group, a methyl group, and an oxopropoxy group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Oxopropoxy Group Addition: The oxopropoxy group can be introduced through an esterification reaction using 1-methyl-2-oxopropanoic acid and a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways Involved: It may modulate signaling pathways like the NF-κB pathway, which plays a role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: Lacks the benzyl group, which may affect its biological activity.
3-benzyl-4-methyl-2H-chromen-2-one: Lacks the oxopropoxy group, which may influence its chemical reactivity and applications.
7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: Lacks both the benzyl and methyl groups, resulting in different properties.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-13-18-10-9-17(24-15(3)14(2)22)12-20(18)25-21(23)19(13)11-16-7-5-4-6-8-16/h4-10,12,15H,11H2,1-3H3 |
InChI Key |
KUKCACBWHWHYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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